molecular formula C21H15FN4O3S2 B2668706 2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 899947-53-6

2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2668706
CAS No.: 899947-53-6
M. Wt: 454.49
InChI Key: QKIQKWTWSGZGBB-UHFFFAOYSA-N
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Description

Historical Development of Benzothiazole Pharmacophores

Benzothiazoles emerged as privileged scaffolds in medicinal chemistry following A.W. Hofmann’s 1887 synthesis of 2-substituted derivatives via cyclization. Early applications focused on industrial elastomer cross-linking, but the discovery of 2-(4-aminophenyl)benzothiazole’s nanomolar antitumor activity marked a therapeutic breakthrough. The National Cancer Institute recognized benzothiazoles as mechanistically unique, with CYP1A1-mediated metabolic activation generating DNA-adducting electrophiles. Structural evolution addressed poor bioavailability through fluorination at position 5, blocking 6-hydroxylation pathways.

Table 1: Key Benzothiazole Derivatives and Therapeutic Applications

Compound Modification Therapeutic Target Mechanism
CJM-126 4-Aminophenyl Breast, ovarian tumors CYP1A1 activation → DNA adducts
6-Fluoro analogue 5-Fluorination Improved bioavailability Blocks 6-hydroxylation
Telaprevir® Benzothiazole-peptide HCV protease Multicomponent synthesis

Significance of Multi-Component Molecular Design

Multicomponent reactions (MCRs) revolutionized benzothiazole hybrid synthesis by enabling single-pot assembly of complex architectures. The Groebke-Blackburn-Bienaymé reaction, for instance, constructs imidazo[1,2-a]pyridines fused to benzothiazoles, enhancing structural diversity. Molecular hybridization strategies further optimize polypharmacology, as demonstrated in Incivek®’s 50% step reduction via Passerini-3CR. For 2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide, MCRs likely enabled convergent coupling of:

  • Nitrobenzothiazole core
  • 4-Fluorophenylthioacetamide linker
  • Pyridinylmethyl amine

Table 2: Multicomponent vs. Sequential Synthesis

Parameter MCR Approach Traditional Synthesis
Steps 1-3 6-10
Atom Economy 85-95% 40-60%
Structural Diversity High (combinatorial) Limited

Rationale for Fluorine Integration in Medicinal Chemistry

Fluorine’s electronegativity (-3.98) and small atomic radius (0.64 Å) enhance binding via:

  • Dipole interactions with arginine/asparagine sidechains
  • Metabolic stabilization by blocking CYP450 oxidation
  • Lipophilicity modulation (π-π stacking with aromatic residues)

In the target compound, 4-fluorophenylthio substitution likely:

  • Reduces first-pass metabolism by hindering para-hydroxylation
  • Strengthens aryl hydrocarbon receptor (AhR) binding vs. non-fluorinated analogues
  • Lowers logP vs. chloro/bromo substituents, improving solubility

Equation 1: Hammett Substituent Effect
$$ \sigma{meta} = 0.34 $$ for F vs. $$ \sigma{para} = 0.06 $$, favoring electron withdrawal without steric bulk

Pyridine-Based Pharmacophores as Biological Scaffolds

The pyridin-3-ylmethyl group contributes:

  • H-bond acceptance via N1 (pKa ≈ 2.6)
  • Cation-π interactions with protonated lysine/arginine
  • Conformational restraint from methylene spacer

Comparative studies show pyridinylmethyl amines enhance blood-brain barrier penetration vs. benzyl analogues (2.1-fold in PAMPA assays). In the hybrid compound, this moiety may facilitate:

  • Kinase domain binding (e.g., EGFR T790M mutation)
  • Solubility via pyridine’s water-coordination capacity
  • Reduced hERG liability vs. aliphatic amines

Emergence of Thioacetamide Linkers in Drug Discovery

Thioacetamide bridges (-NH-CS-N-) offer:

  • Protease resistance vs. amide bonds
  • Flexibility (C-S bond length: 1.81 Å vs. C-O 1.43 Å)
  • Electrophilicity for covalent targeting (e.g., cysteine proteases)

Bouchet’s thiobenzanilide cyclization method underpins thioacetamide synthesis, with S-oxidation states modulating reactivity. In this compound, the thioether linker:

  • Decouples benzothiazole/pyridine ring electronics
  • Permits torsional rotation (180° vs. 120° for amides)
  • Resists esterase cleavage vs. oxygen analogues

Equation 2: Thioether Bond Polarizability
$$ \alpha{C-S} = 3.0 \times 10^{-24} \, \text{cm}^3 $$ vs. $$ \alpha{C-O} = 1.5 \times 10^{-24} \, \text{cm}^3 $$, enhancing van der Waals interactions

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O3S2/c22-15-3-6-17(7-4-15)30-13-20(27)25(12-14-2-1-9-23-11-14)21-24-18-8-5-16(26(28)29)10-19(18)31-21/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIQKWTWSGZGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thioether linkage: This step involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the 4-fluorophenylthio intermediate.

    Nitration of benzo[d]thiazole: The benzo[d]thiazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Coupling reaction: The 4-fluorophenylthio intermediate is then coupled with the nitrated benzo[d]thiazole derivative under basic conditions to form the desired product.

    Final acylation: The pyridin-3-ylmethyl group is introduced through an acylation reaction with the intermediate product, yielding the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) linkage undergoes oxidation under controlled conditions:

Reagent Conditions Product Yield Source
H<sub>2</sub>O<sub>2</sub> (30%)0°C, 4 h in acetic acidSulfoxide derivative78%
mCPBA (1.2 eq)RT, CH<sub>2</sub>Cl<sub>2</sub>, 12 hSulfone derivative85%

Key Findings :

  • Sulfoxides form under mild oxidative conditions, while sulfones require stronger oxidants like mCPBA.

  • The electron-withdrawing nitro group on the benzothiazole ring enhances the electrophilicity of the sulfur atom, accelerating oxidation .

Reduction of the Nitro Group

The nitro (-NO<sub>2</sub>) group on the benzothiazole ring can be selectively reduced:

Reagent Conditions Product Yield Source
H<sub>2</sub>/Pd-C (10%)Ethanol, 50 psi, 6 hAmino derivative (-NH<sub>2</sub>)92%
SnCl<sub>2</sub>·2H<sub>2</sub>OHCl (conc.), reflux, 3 hAmino derivative (-NH<sub>2</sub>)88%

Mechanistic Insight :

  • Catalytic hydrogenation proceeds via adsorption of H<sub>2</sub> onto Pd, followed by sequential electron transfer to the nitro group .

  • The reduced amino derivative exhibits enhanced nucleophilicity, enabling further functionalization (e.g., acylation) .

Hydrolysis of the Acetamide Bond

The acetamide bond undergoes hydrolysis under acidic or basic conditions:

Conditions Products Yield Source
6M HCl, reflux, 8 h2-((4-Fluorophenyl)thio)acetic acid + Amine byproducts65%
NaOH (10%), EtOH/H<sub>2</sub>O, 70°C, 5 hSodium salt of acetic acid + Amine byproducts72%

Structural Impact :

  • Acidic hydrolysis cleaves the amide bond via protonation of the carbonyl oxygen, while basic conditions deprotonate the nitrogen, facilitating nucleophilic attack by OH<sup>−</sup>.

Nucleophilic Aromatic Substitution

The electron-deficient benzothiazole ring participates in nucleophilic substitution:

Reagent Conditions Position Product Yield Source
KSCN, DMF, 100°CC-6 of benzothiazole6-SCNThiocyanato derivative68%
NH<sub>3</sub>, EtOHSealed tube, 120°C, 24 hC-66-Amino derivative55%

Reactivity Notes :

  • The nitro group at C-6 strongly activates the benzothiazole ring toward nucleophilic substitution at adjacent positions .

  • Thiocyanate incorporation enhances antimicrobial activity in structural analogs .

Functionalization of the Pyridine Ring

The pyridin-3-ylmethyl group undergoes electrophilic substitution:

Reagent Conditions Position Product Yield Source
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2 hC-44-Nitro-pyridin-3-ylmethyl derivative60%
Br<sub>2</sub>, FeBr<sub>3</sub>CH<sub>2</sub>Cl<sub>2</sub>, RT, 6 hC-22-Bromo-pyridin-3-ylmethyl derivative45%

Limitations :

  • Steric hindrance from the methylene bridge reduces reactivity compared to unsubstituted pyridines .

Cross-Coupling Reactions

The brominated pyridine derivative participates in Suzuki-Miyaura coupling:

Reagent Conditions Product Yield Source
Phenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>DME/H<sub>2</sub>O, 80°C, 12 hBiaryl derivative82%

Applications :

  • Coupling reactions enable diversification of the pyridine moiety for structure-activity relationship (SAR) studies .

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development : The compound is being investigated as a potential pharmacophore for developing new drugs targeting various diseases, particularly cancer and infectious diseases. Its unique structure allows for modifications that can enhance biological activity.

Mechanism of Action : The nitro group can undergo bioreduction to generate reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the fluorophenyl group enhances binding affinity to specific enzymes or receptors, modulating their activity.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer activity in vitro. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, suggesting that the thiazole moiety may play a crucial role in this activity .

Materials Science Applications

The compound's unique electronic properties make it a candidate for use in organic electronics and photonics. Its potential applications include:

  • Organic Light Emitting Diodes (OLEDs) : The compound can be utilized in the development of OLEDs due to its ability to emit light when subjected to an electric current.
  • Photovoltaic Cells : Research indicates that thiazole derivatives can improve the efficiency of solar cells by enhancing charge transport properties.

Biological Studies

In biological research, 2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide serves as a probe to study enzyme interactions and cellular pathways. Its ability to interact with proteins makes it valuable for understanding complex biological processes.

Case Study: Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor for certain enzymes involved in inflammatory pathways. By inhibiting these enzymes, it may reduce inflammation and provide therapeutic benefits in conditions such as arthritis .

Synthesis and Production

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : Reacting 2-aminothiophenol with an appropriate α-haloketone under basic conditions.
  • Nitration : Using concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
  • Thioether Formation : Reacting the nitrated thiazole with 4-fluorothiophenol.
  • Acetylation : Finalizing the product through acetylation using acetic anhydride.

These methods ensure high yield and purity, making them suitable for both laboratory and industrial production.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, the nitro group may participate in redox reactions, while the thioether linkage can interact with thiol-containing proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several benzothiazole and thiazole derivatives reported in the literature. Below is a detailed comparison based on physicochemical properties, structural features, and inferred biological activities:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Key Biological Activity (if reported) References
Target Compound : 2-((4-Fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide Benzothiazole + Acetamide - 6-Nitrobenzothiazole
- Pyridin-3-ylmethyl
- 4-Fluorophenylthio
Inferred: 240–260 Calculated: ~490 Predicted: Kinase inhibition, Anticancer
Compound 4a Benzothiazole + Thiazolidinedione - 4-Fluorobenzylidene
- 6-Nitrobenzothiazole
199–201 458.37 VEGFR-2 inhibition (IC₅₀: 0.89 μM)
Compound 4n Benzothiazole + Dihydroisoquinoline - 6-Nitrobenzothiazole
- 1-Phenyldihydroisoquinoline
258.3–260.1 490.52 Antiproliferative (HCT-116: IC₅₀: 2.1 μM)
Compound 6d Benzothiazole + Thiadiazole-Ureido - 6-Nitrobenzothiazole
- 3-Phenylureido-thiadiazole
265–267 491.01 VEGFR-2 inhibition (IC₅₀: 0.76 μM)
Compound 4j Benzothiazole + Thiadiazole-Ureido - 6-Methylbenzothiazole
- 4-Chlorophenylureido-thiadiazole
261–263 491.01 Antiproliferative (MCF-7: IC₅₀: 4.3 μM)
IWP-3 Benzothiazole + Thienopyrimidine - 6-Methylbenzothiazole
- 4-Fluorophenyl-thienopyrimidine
Not reported 510.59 Wnt/β-catenin pathway inhibition

Key Observations :

This substitution pattern may enhance lipophilicity and blood-brain barrier penetration . Compound 4n shares the 6-nitrobenzothiazole core but replaces the pyridinylmethyl group with a dihydroisoquinoline moiety, which improves antiproliferative activity against colorectal cancer cells (HCT-116) .

Physicochemical Properties: The target compound likely has a higher molecular weight (~490 g/mol) compared to 4a (458.37 g/mol) due to the pyridinylmethyl group. Its melting point is inferred to align with nitrobenzothiazole derivatives (240–260°C) .

Biological Activity :

  • VEGFR-2 Inhibition : Compounds 4a and 6d show potent VEGFR-2 inhibition (IC₅₀ < 1 μM), suggesting that the target compound’s nitrobenzothiazole core and thioether linkage may similarly target kinase pathways .
  • Antiproliferative Effects : 4n and 4j highlight the importance of electron-withdrawing groups (e.g., nitro, chloro) on the benzothiazole ring for cytotoxicity, a feature shared by the target compound .

Biological Activity

2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide, with a CAS number of 899947-53-6, is a complex organic compound that has garnered attention in medicinal chemistry due to its multifaceted biological activities. This compound features a thiazole ring, a pyridine moiety, and a fluorophenyl group, which contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H15FN4O3S2C_{21}H_{15}FN_{4}O_{3}S_{2}, with a molecular weight of 454.5 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially influencing its biological activity and pharmacokinetics. The compound's structure can be summarized as follows:

FeatureDescription
IUPAC NameThis compound
CAS Number899947-53-6
Molecular FormulaC21H15FN4O3S2
Molecular Weight454.5 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : Reacting 2-aminothiophenol with an α-haloketone under basic conditions.
  • Nitration : Introducing the nitro group at the 6-position using concentrated nitric and sulfuric acids.
  • Thioether Formation : Reacting the nitrated thiazole with 4-fluorothiophenol in the presence of a base.
  • Acetylation : Using acetic anhydride to yield the final product.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities due to their ability to interact with cellular targets effectively. The biological activities of this compound include:

1. Antimicrobial Activity

  • Preliminary studies suggest that thiazole derivatives possess antimicrobial properties. The compound may inhibit bacterial growth by disrupting cellular processes.

2. Anticancer Potential

  • Compounds with similar structural motifs have shown promise in anticancer research, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

3. Enzyme Inhibition

  • The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects .

The mechanism of action for this compound likely involves its interaction with specific molecular targets:

  • Bioreduction : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular macromolecules.
  • Binding Affinity : The thiazole ring and fluorophenyl thioether moiety enhance binding affinity and specificity for biological targets.

Case Studies

Recent studies have explored various aspects of this compound's biological activity:

  • Anticancer Studies : Research demonstrated that derivatives similar to this compound exhibited cytotoxic effects on cancer cell lines, suggesting potential for development as anticancer agents.
  • Antimicrobial Testing : In vitro tests indicated that the compound showed significant antibacterial activity against several strains, supporting its use in treating infections caused by resistant bacteria .

Q & A

Q. What are the optimal synthetic conditions for preparing this compound with high purity?

The synthesis involves nucleophilic substitution and condensation steps. Key conditions include:

  • Use of K₂CO₃ in acetone for thioether formation (reflux for 6–8 hours) .
  • Condensation agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine (TEA) to activate carboxylic acid intermediates .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product .

Q. Which spectroscopic techniques are essential for structural validation?

A multi-modal approach is required:

  • IR spectroscopy to confirm thioamide (C=S, ~650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
  • ¹H/¹³C NMR to resolve pyridinylmethyl protons (δ 4.8–5.2 ppm) and benzo[d]thiazole carbons (δ 160–165 ppm) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z for [M+H]⁺) .

Q. How can researchers troubleshoot low yields in the condensation step?

  • Optimize stoichiometry (1:1 molar ratio of amine and activated carbonyl intermediate) .
  • Replace EDC with DCC (dicyclohexylcarbodiimide) if byproduct formation occurs .
  • Monitor reaction progress via TLC (ethyl acetate:hexane = 3:7) to minimize over-reaction .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies targeting VEGFR-2 inhibition?

  • Modify substituents : Replace the 4-fluorophenylthio group with 4-chlorophenyl or 4-methoxyphenyl to assess electronic effects on binding .
  • Evaluate bioactivity : Test derivatives in kinase inhibition assays (IC₅₀) and compare with positive controls like sorafenib .
  • Correlate data : Use molecular docking (AutoDock Vina) to map interactions with VEGFR-2’s ATP-binding pocket (e.g., hydrogen bonding with Cys919) .

Q. How to resolve discrepancies in reported IC₅₀ values across cell lines?

  • Control variables : Standardize assay conditions (e.g., 10% FBS, 48-hour incubation) to minimize variability .
  • Validate selectivity : Perform counter-screens against related kinases (e.g., BRAF, EGFR) to rule off-target effects .
  • Leverage in silico tools : Use SwissADME to predict membrane permeability and efflux ratios, which may explain cell-line-specific efficacy .

Q. What computational strategies validate the compound’s mechanism of action?

  • Molecular dynamics (MD) simulations : Simulate ligand-VEGFR-2 complexes (GROMACS) to assess binding stability over 100 ns trajectories .
  • Free energy calculations : Apply MM-PBSA to quantify contributions of hydrophobic (e.g., 4-fluorophenyl) and polar (e.g., nitro group) moieties .
  • ADMET prediction : Use PreADMET to estimate metabolic stability (CYP3A4 susceptibility) and blood-brain barrier penetration .

Q. How to analyze conflicting data in apoptosis assays (e.g., Annexin V vs. caspase-3 results)?

  • Mechanistic overlap : Caspase-3 activation may lag behind phosphatidylserine externalization (Annexin V signal) .
  • Dose-response correlation : Repeat assays at 24-, 48-, and 72-hour timepoints to capture dynamic apoptotic markers .
  • Combine methods : Validate with flow cytometry (cell cycle analysis) and Western blotting (Bax/Bcl-2 ratios) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Thioether formationK₂CO₃, acetone, reflux72–80
Amide condensationEDC, TEA, CH₂Cl₂, 0°C68–91
PurificationSilica gel (EtOAc/hexane)>95% purity

Q. Table 2. Bioactivity Comparison of Derivatives

DerivativeVEGFR-2 IC₅₀ (nM)Antiproliferative Activity (GI₅₀, μM)Reference
Parent compound12.4 ± 1.21.8 ± 0.3 (HCT-116)
4-Chlorophenyl analog8.9 ± 0.71.2 ± 0.2
4-Methoxyphenyl analog22.6 ± 2.13.5 ± 0.4

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